molecular formula C8H8Br2 B1291462 4-Bromo-1-(bromomethyl)-2-methylbenzene CAS No. 156001-49-9

4-Bromo-1-(bromomethyl)-2-methylbenzene

Cat. No. B1291462
Key on ui cas rn: 156001-49-9
M. Wt: 263.96 g/mol
InChI Key: RRBOULIORCZELO-UHFFFAOYSA-N
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Patent
US08193189B2

Procedure details

To a stirred solution of (4-Bromo-2-methyl-phenyl)-methanol (as obtained in preparation 25) (4.58 g, 22.8 mmol) in CH2Cl2 (50 ml) is added, under Argon and at RT, carbon tetrabromide (9.27 g, 27.4 mmol) followed by triphenylphosphine (7.25 g, 27.4 mmol). The mixture is stirred overnight and then concentrated in vacuo. The crude residue is then purified by chromatography (silicagel, hexane:EtOAc 25:1) to afford the title compound as a clear oil.
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.27 g
Type
reactant
Reaction Step Two
Quantity
7.25 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]O)=[C:4]([CH3:10])[CH:3]=1.C(Br)(Br)(Br)[Br:12].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Br:12])=[C:4]([CH3:10])[CH:3]=1

Inputs

Step One
Name
Quantity
4.58 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CO)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.27 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Three
Name
Quantity
7.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue is then purified by chromatography (silicagel, hexane:EtOAc 25:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CBr)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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